molecular formula C8H6F5PSe B14601449 Phosphine selenide, dimethyl(pentafluorophenyl)-

Phosphine selenide, dimethyl(pentafluorophenyl)-

Cat. No.: B14601449
M. Wt: 307.07 g/mol
InChI Key: CGIIARBYHNTNNL-UHFFFAOYSA-N
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Description

Phosphine selenide, dimethyl(pentafluorophenyl)- is an organophosphorus compound that contains both phosphorus and selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphine selenide, dimethyl(pentafluorophenyl)- typically involves the reaction of a tertiary phosphine with elemental selenium. One common method is the oxidation of tertiary phosphines by elemental selenium . The reaction conditions often include the use of an inert atmosphere and solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for phosphine selenide, dimethyl(pentafluorophenyl)- are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphine selenide, dimethyl(pentafluorophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state species.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction would regenerate the original phosphine compound.

Scientific Research Applications

Phosphine selenide, dimethyl(pentafluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine selenide, dimethyl(pentafluorophenyl)- exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine selenide, dimethyl(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and synthetic applications where other selenophosphines may not be as effective.

Properties

Molecular Formula

C8H6F5PSe

Molecular Weight

307.07 g/mol

IUPAC Name

dimethyl-(2,3,4,5,6-pentafluorophenyl)-selanylidene-λ5-phosphane

InChI

InChI=1S/C8H6F5PSe/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3

InChI Key

CGIIARBYHNTNNL-UHFFFAOYSA-N

Canonical SMILES

CP(=[Se])(C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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